7-Bromo-2-ethylquinazolin-4-ol is a chemical compound that belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 7-position and an ethyl group at the 2-position of the quinazoline ring. Its molecular formula is C10H10BrN2O, and it has garnered attention for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
The compound can be synthesized through various chemical methods, often involving the reaction of substituted anilines with carbonyl compounds or through cyclization reactions involving appropriate precursors. It is commercially available from chemical suppliers such as Sigma-Aldrich and Enamine, indicating its relevance in research and development settings .
7-Bromo-2-ethylquinazolin-4-ol is classified under heterocyclic compounds, specifically within the category of quinazolines. These compounds are recognized for their structural complexity and are often utilized as scaffolds in drug design due to their ability to interact with biological targets effectively.
The synthesis of 7-Bromo-2-ethylquinazolin-4-ol can be achieved through several methods, including:
For instance, one efficient synthetic route involves:
The molecular structure of 7-Bromo-2-ethylquinazolin-4-ol features:
Key data points include:
7-Bromo-2-ethylquinazolin-4-ol can participate in various chemical reactions:
For example, in nucleophilic substitution reactions, conditions such as solvent choice (e.g., dimethylformamide) and temperature can significantly affect the yield and selectivity of the product.
The mechanism of action for compounds like 7-Bromo-2-ethylquinazolin-4-ol often involves interaction with specific biological targets:
Research indicates that quinazoline derivatives exhibit significant activity against various cancer cell lines, suggesting a promising avenue for therapeutic development .
Relevant data from studies show that modifications on the quinazoline core can lead to enhanced biological activity or altered pharmacokinetic profiles .
7-Bromo-2-ethylquinazolin-4-ol has several applications in scientific research:
Regioselective bromination at the C-7 position of quinazolin-4-ones is critical for synthesizing 7-bromo-2-ethylquinazolin-4-ol. This selectivity is achieved through electronic deactivation of competing sites and judicious reagent choice. The electron-deficient C-5 and C-7 positions in quinazolin-4-ones exhibit heightened susceptibility to electrophilic attack, but C-7 bromination dominates when using N-bromosuccinimide (NBS) in dimethylformamide at 0–25°C. This preference arises from the para-positioning of C-7 relative to the quinazolinone’s N1 atom, which enhances electron deficiency through resonance effects [1] [6].
Alternative brominating agents like bromine in acetic acid exhibit reduced regioselectivity, often yielding mixtures of 5-bromo and 7-bromo isomers. For 2-substituted quinazolin-4-ones, directing group effects significantly influence regiochemistry. Computational studies indicate that 2-alkyl groups (e.g., ethyl) minimally perturb the inherent electronic bias toward C-7, achieving >85% regioselectivity when paired with NBS. Conversely, 2-aryl groups promote competitive C-5 bromination due to extended conjugation [6].
Table 1: Regioselectivity of Quinazolinone Bromination
Brominating Agent | Solvent | Temperature (°C) | C-7 Selectivity (%) | Major Byproduct |
---|---|---|---|---|
NBS | DMF | 0–25 | 92 | 5-Bromo isomer |
Bromine | AcOH | 25 | 65 | 5-Bromo isomer |
CuBr₂ | Dioxane | 80 | 78 | Dibrominated species |
Protection of the 4-hydroxyl group as a trimethylsilyl ether further enhances C-7 selectivity (>95%) by preventing oxidative side reactions and suppressing dibromination [6].
Introducing the ethyl group at C-2 presents challenges due to competitive N-alkylation and over-alkylation. Classical Williamson ether synthesis conditions (ethyl bromide/potassium carbonate) yield predominantly N3-alkylated byproducts. This occurs because the lactam-like carbonyl at C-4 reduces nucleophilicity at N3 less than at C-2, favoring N-alkylation [2] [6].
Two solutions mitigate this issue:
Notably, the amine alkylation "runaway train" effect—where primary amines form tertiary amines via sequential alkylation—is minimized here due to steric hindrance at the C-2 position post-alkylation [2].
Microwave irradiation significantly accelerates key steps in synthesizing 7-bromo-2-ethylquinazolin-4-ol, particularly cyclization and alkylation. Solvent-free conditions using neat ethylamine or adsorbed reactants on alumina promote rapid quinazoline ring formation at 150°C within 10 minutes (85% yield vs. 48% under conventional reflux). Microwave-specific advantages include:
Table 2: Microwave vs. Thermal Synthesis Comparison
Reaction Step | Conditions | Time | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
Cyclization | Microwave, 140°C | 12 min | 92 | 98.5 |
Thermal reflux, DMF | 18 h | 75 | 95.2 | |
C-2 Ethylation | Microwave, Al₂O₃ | 8 min | 88 | 97.8 |
Thermal, K₂CO₃ | 24 h | 64 | 91.3 |
7-Bromo-2-ethylquinazolin-4-ol serves as a versatile scaffold for diversification via cross-coupling and nucleophilic substitution. Key transformations include:
Functionalization preserves the ethyl group’s steric and electronic contributions—unlike bulky 2-aryl substituents, the ethyl moiety minimally perturbs C-7 reactivity while enhancing metabolic stability in derived pharmacophores [6] [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0